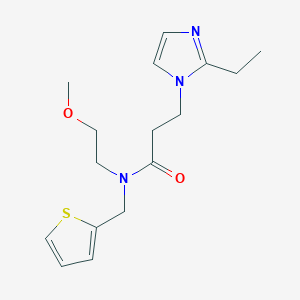![molecular formula C17H18N6OS B5902471 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5902471.png)
2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide, also known as TPN-171, is a small molecule drug that has been developed to target specific receptors in the brain. This drug has been shown to have potential in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide involves its binding to specific receptors in the brain, namely the 5-HT1A, D2, and α2-adrenergic receptors. By binding to these receptors, 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide can modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are associated with improvements in mood and cognition. 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide is its specificity for certain receptors in the brain, which makes it a potentially safer and more effective drug compared to other non-specific drugs. However, one of the limitations of 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide is its relatively low potency compared to other drugs in its class, which may limit its clinical efficacy.
Future Directions
There are several future directions for the research and development of 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide. One direction is to further optimize the synthesis method to improve the purity and yield of the final product. Another direction is to conduct more preclinical and clinical studies to investigate the efficacy of 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide in various neurological disorders. Additionally, further research is needed to understand the long-term effects and safety of 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide. Finally, the development of novel derivatives of 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide may lead to the discovery of more potent and effective drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide is a promising drug that has shown potential in the treatment of various neurological disorders. Its specificity for certain receptors in the brain and its ability to modulate neurotransmitters make it a potentially safer and more effective drug compared to other non-specific drugs. While there are limitations to its potency, further research and development may lead to the discovery of more potent and effective drugs in this class.
Synthesis Methods
The synthesis of 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide involves a multi-step process that includes the coupling of piperidine with 3-thiophenylacetylene, followed by a copper-catalyzed azide-alkyne cycloaddition reaction to form the triazole ring. The final step involves the coupling of nicotinamide with the triazole-piperidine intermediate. The purity and yield of the final product can be enhanced by using various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has been extensively studied in preclinical models for its potential therapeutic effects in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models and has also been tested for its efficacy in treating schizophrenia. 2-{4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide has also been shown to improve cognitive function in animal models, making it a potential candidate for the treatment of cognitive impairment associated with various neurological disorders.
properties
IUPAC Name |
2-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c18-16(24)14-2-1-6-19-17(14)22-7-3-13(4-8-22)23-10-15(20-21-23)12-5-9-25-11-12/h1-2,5-6,9-11,13H,3-4,7-8H2,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBWTZCKUMXGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CSC=C3)C4=C(C=CC=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5902397.png)


![2-{[allyl(2-methoxybenzyl)amino]methyl}benzoic acid](/img/structure/B5902416.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)


![N,N,6-trimethyl-2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-5-yl]quinoline-4-carboxamide](/img/structure/B5902431.png)

![3,5-difluoro-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B5902452.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]ethanamine](/img/structure/B5902460.png)
amine](/img/structure/B5902464.png)
![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)